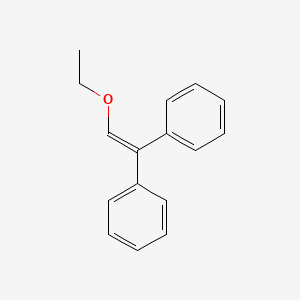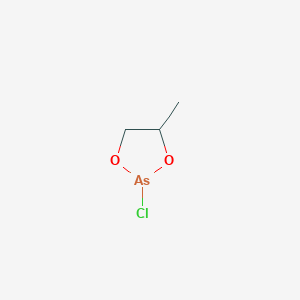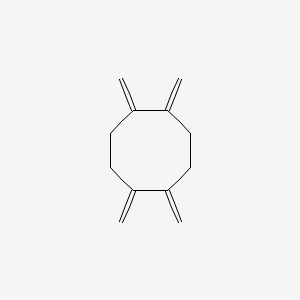
1,2,5,6-Tetramethylidenecyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,6-Tetramethylidenecyclooctane is an organic compound characterized by a cyclooctane ring with four methylene groups attached at the 1, 2, 5, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetramethylidenecyclooctane can be synthesized through a two-step process starting from 1,2-dimethylenecyclobutane . The first step involves the formation of an intermediate compound, which is then subjected to specific reaction conditions to yield the final product. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5,6-Tetramethylidenecyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution with halogens can produce halogenated derivatives.
Applications De Recherche Scientifique
1,2,5,6-Tetramethylidenecyclooctane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research into the biological activity of the compound and its derivatives can lead to the development of new pharmaceuticals.
Industry: The compound’s unique structural properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2,5,6-Tetramethylidenecyclooctane exerts its effects involves interactions with specific molecular targets and pathways The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level
Comparaison Avec Des Composés Similaires
1,2,5,6-Tetrabromocyclooctane: A brominated derivative with different chemical properties and applications.
1,4,5,8-Tetrasubstituted Cycloocta-1,3,5,7-tetraene: Another compound with a similar ring structure but different substitution pattern.
Uniqueness: 1,2,5,6-Tetramethylidenecyclooctane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
27567-69-7 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1,2,5,6-tetramethylidenecyclooctane |
InChI |
InChI=1S/C12H16/c1-9-5-6-11(3)12(4)8-7-10(9)2/h1-8H2 |
Clé InChI |
UXSIURAEVKQTGU-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC(=C)C(=C)CCC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



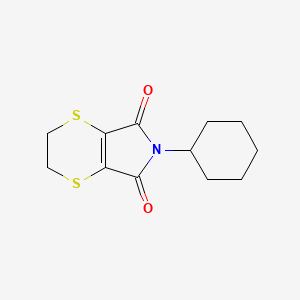
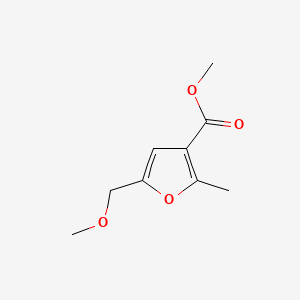
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)

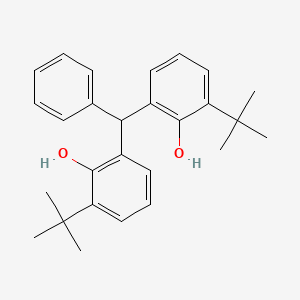
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
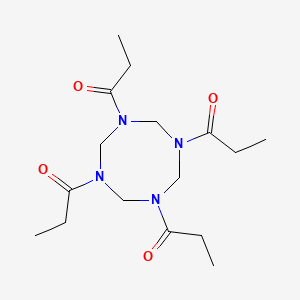
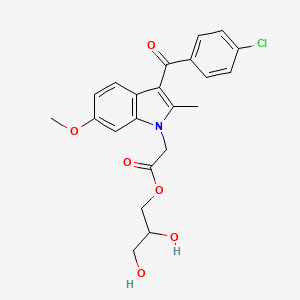
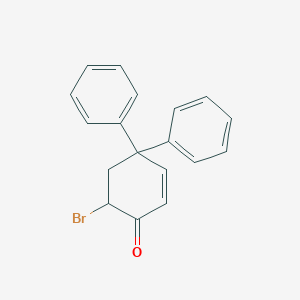
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
